(Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
Overview
Description
(Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of enones. Enones are characterized by the presence of a conjugated system consisting of a carbon-carbon double bond adjacent to a carbonyl group. This compound features a chloro-substituted hydroxyaniline and a dimethoxyphenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxyaniline and 2,4-dimethoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the enone structure.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The chloro and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of chloro and hydroxy groups suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its chemical reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of (Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Reactive Oxygen Species (ROS) Generation: The compound could generate ROS, leading to oxidative stress and cellular damage.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(5-bromo-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one: Similar structure with a bromo substituent instead of chloro.
(Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one: Similar structure with dihydroxy substituents instead of dimethoxy.
Uniqueness
The uniqueness of (Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one lies in its specific substituents, which may impart distinct chemical and biological properties
Conclusion
This compound is a versatile compound with potential applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical transformations and interactions with biological targets, making it a valuable subject for scientific research and industrial applications.
Properties
IUPAC Name |
(Z)-3-(5-chloro-2-hydroxyanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-22-12-4-5-13(17(10-12)23-2)15(20)7-8-19-14-9-11(18)3-6-16(14)21/h3-10,19,21H,1-2H3/b8-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYKVBOASQZCEU-FPLPWBNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CNC2=C(C=CC(=C2)Cl)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C\NC2=C(C=CC(=C2)Cl)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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